

(R)-(+)-Propylene Carbonate: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

Cat. No.: B016679

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Propylene carbonate, a cyclic carbonate ester derived from propylene glycol, has emerged as a versatile and valuable chiral building block in modern organic synthesis. Its rigid, five-membered ring structure, coupled with the presence of a stereocenter, makes it an attractive precursor for the synthesis of a wide range of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **(R)-(+)-propylene carbonate**, with a focus on its role in the development of chiral drugs.

Physicochemical Properties

(R)-(+)-Propylene carbonate is a colorless to pale yellow liquid with a faint, sweet odor.^[1] It is highly soluble in water and miscible with many organic solvents, including acetone, ethanol, and benzene.^[2] Its key physical and chemical properties are summarized in Table 1. The high boiling point and low vapor pressure of propylene carbonate make it an environmentally friendly solvent with low volatility.^{[3][4]}

Table 1: Physicochemical Properties of (R)-(+)-Propylene Carbonate

Property	Value	References
CAS Number	16606-55-6	
Molecular Formula	C ₄ H ₆ O ₃	[5]
Molecular Weight	102.09 g/mol	[5]
Appearance	Colorless to light yellow liquid	[1] [6]
Boiling Point	240-242 °C	[1] [3]
Density	1.189 - 1.205 g/mL at 25 °C	[1] [3]
Refractive Index (n _{20/D})	1.422	[7]
Optical Purity (ee)	Typically ≥98%	[7] [8]
Solubility in Water	175 g/L at 25 °C	

Synthesis of (R)-(+)-Propylene Carbonate

Several synthetic routes have been developed to produce **(R)-(+)-propylene carbonate** in high enantiomeric purity. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

From (R)-1,2-Propanediol

A common and straightforward method involves the carbonylation of commercially available (R)-1,2-propanediol. This can be achieved using various carbonylating agents, such as diethyl carbonate or urea.

2.1.1. Using Diethyl Carbonate

This method involves the transesterification of (R)-1,2-propanediol with diethyl carbonate in the presence of a basic catalyst.

Experimental Protocol:

A mixture of (R)-1,2-propanediol (e.g., 500 mol), diethyl carbonate (e.g., 600 mol), and a catalytic amount of sodium ethoxide (e.g., 50 mol) is heated to 105-110 °C for approximately 8

hours.^[1] After the reaction is complete, the unreacted diethyl carbonate is removed by distillation under reduced pressure. The remaining mixture is cooled to room temperature, and any insoluble material is filtered off. The filtrate is then concentrated by evaporation to yield **(R)-(+)-propylene carbonate**.^[1]

Table 2: Synthesis of **(R)-(+)-Propylene Carbonate** from (R)-1,2-Propanediol and Diethyl Carbonate

Reactants	Catalyst	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
(R)-1,2-Propanediol, Diethyl Carbonate	Sodium Ethoxide	105-110	8	90	≥99	[1]

2.1.2. Using Urea

An alternative, cost-effective method utilizes urea as the carbonyl source with a metal oxide catalyst.

Experimental Protocol:

(R)-1,2-propanediol (e.g., 0.6 mol) and urea (e.g., 0.5 mol) are mixed with a catalytic amount of zinc oxide (e.g., 0.005 mol).^[2] The mixture is heated to 100-120 °C and stirred for 12 hours.^[2] After the reaction, excess (R)-1,2-propanediol is removed by vacuum distillation. Continued vacuum distillation of the residue affords **(R)-(+)-propylene carbonate**.^[2]

Table 3: Synthesis of **(R)-(+)-Propylene Carbonate** from (R)-1,2-Propanediol and Urea

Reactants	Catalyst	Temperature (°C)	Time (h)	Yield (%)	Reference
(R)-1,2-Propanediol, Urea	Zinc Oxide	100-120	12	92	[2]

From Ethyl (S)-Lactate

A three-step synthesis starting from the inexpensive and readily available chiral pool material, ethyl (S)-lactate, provides **(R)-(+)-propylene carbonate** with high enantiomeric excess.[1][7] This process involves a borohydride reduction followed by an intramolecular displacement reaction.[1][7]

Experimental Workflow:

Caption: Three-step synthesis of **(R)-(+)-propylene carbonate** from ethyl (S)-lactate.

Experimental Protocol (General Outline):

- Tosylation: The secondary alcohol of ethyl (S)-lactate is tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
- Reduction: The ester group of the resulting (S)-ethyl 2-(tosyloxy)propanoate is reduced to a primary alcohol using a reducing agent such as sodium borohydride.
- Cyclization: The intermediate, (S)-2-(tosyloxy)propan-1-ol, undergoes an intramolecular cyclization. This is achieved by reaction with a carbonate source, where the in-situ generated carbonate anion displaces the tosylate group, leading to the formation of **(R)-(+)-propylene carbonate** with inversion of stereochemistry.[7]

This method has been reported to yield **(R)-(+)-propylene carbonate** in approximately 60% overall yield with an enantiomeric excess of $\geq 98\%.$ [1][7]

Kinetic Resolution of Racemic Propylene Oxide

The asymmetric coupling of carbon dioxide with racemic propylene oxide, catalyzed by chiral salen-cobalt(III) complexes, offers a direct route to optically active propylene carbonate. This process operates via a kinetic resolution, where one enantiomer of the epoxide reacts faster to form the corresponding carbonate, leaving the unreacted epoxide enriched in the other enantiomer.

Experimental Protocol (General):

A chiral SalenCo(III) complex and a co-catalyst, such as a quaternary ammonium halide, are dissolved in racemic propylene oxide.[4] The mixture is then subjected to a carbon dioxide atmosphere at a specific pressure and temperature. The reaction progress is monitored, and upon reaching the desired conversion, the unreacted propylene oxide and the product, **(R)-(+)-propylene carbonate**, are separated and purified, typically by distillation. The enantiomeric excess of the product depends on the catalyst system and reaction conditions.

Applications as a Chiral Building Block

The primary utility of **(R)-(+)-propylene carbonate** lies in its function as a versatile C3 chiral synthon. The electrophilic nature of the carbonate carbonyl and the adjacent methylene carbon allows for regioselective ring-opening reactions with various nucleophiles, leading to the formation of valuable chiral intermediates.

Synthesis of Tenofovir

A prominent application of **(R)-(+)-propylene carbonate** is in the industrial synthesis of Tenofovir, a crucial antiretroviral drug used in the treatment of HIV/AIDS and hepatitis B.[2][3] The synthesis involves the N-alkylation of adenine with **(R)-(+)-propylene carbonate** to install the chiral (R)-9-(2-hydroxypropyl) side chain.

Reaction Scheme:

Caption: Synthesis of Tenofovir from adenine and **(R)-(+)-propylene carbonate**.

Experimental Protocol for the Synthesis of (R)-9-(2-Hydroxypropyl)adenine (HPA):

Adenine and an excess of **(R)-(+)-propylene carbonate** (e.g., 1.3 equivalents) are heated to approximately 120 °C in a solvent such as dimethylformamide (DMF) in the presence of a catalytic amount of a base like sodium hydroxide.[9] The reaction is monitored for completion. After cooling, the product, (R)-9-(2-hydroxypropyl)adenine, can be isolated and purified, often through crystallization.[3] This key intermediate is then further elaborated to Tenofovir through a series of chemical transformations.[3][9]

Synthesis of Other Chiral Pharmaceuticals

The utility of **(R)-(+)-propylene carbonate** extends to the synthesis of other chiral drugs. For instance, it can serve as a precursor to chiral C3 synthons used in the synthesis of oxazolidinone antibiotics like Linezolid.^[8] The ring-opening of **(R)-(+)-propylene carbonate** provides access to (R)-1-amino-2-propanol derivatives, which are key structural motifs in many biologically active molecules.

Ring-Opening Reactions with Nucleophiles

The reaction of **(R)-(+)-propylene carbonate** with various nucleophiles, such as amines, provides a straightforward entry to chiral 1,2-difunctional compounds. The regioselectivity of the attack (at the carbonyl carbon or the methylene carbon) can often be controlled by the choice of nucleophile and reaction conditions.

General Workflow for Amine Ring-Opening:

Caption: General workflow for the ring-opening of **(R)-(+)-propylene carbonate** with amines.

Experimental Protocol for Ring-Opening with Cyclohexylamine:

Cyclohexylamine (e.g., 5.21 mmol) and **(R)-(+)-propylene carbonate** (e.g., 2.59 mmol) are stirred together, optionally in the presence of a catalyst.^[10] The reaction mixture is then purified, for example, by silica gel column chromatography, to yield the corresponding chiral 2-hydroxypropyl carbamate and/or 1-hydroxypropan-2-yl carbamate isomers.^[10]

Conclusion

(R)-(+)-Propylene carbonate is a highly valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its ready availability through multiple synthetic routes, coupled with its predictable reactivity in ring-opening reactions, makes it an essential tool for the construction of complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of **(R)-(+)-propylene carbonate** as a key chiral synthon is set to increase further. Its favorable environmental profile as a green solvent adds to its appeal in the development of sustainable synthetic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CN104277027A - Preparation method of (R)-propylene carbonate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purkh.com [purkh.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [(R)-(+)-Propylene Carbonate: A Chiral Building Block for Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016679#r-propylene-carbonate-as-a-chiral-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com